

Masking interfering ions like Cu(II) in nickel determination with DMG

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Compound of Interest

Compound Name: Dimethylglyoxime

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Technical Support Center: Nickel Determination

This guide provides technical support for the determination of Nickel (Ni(II)) using **dimethylglyoxime** (DMG) in the presence of interfering ions, specifically Copper (Cu(II)).

Frequently Asked Questions (FAQs)

Q1: Why does Copper(II) interfere with the determination of Nickel(II) using DMG?

A1: Copper(II) ions can also react with **dimethylglyoxime** (DMG) under certain conditions, leading to the formation of a soluble copper-DMG complex or co-precipitation, which can result in inaccurate (typically higher) measurements of nickel. While the characteristic precipitate for nickel is a vibrant red nickel(II) bis(dimethylglyoximate), copper interference can complicate the quantitative analysis.^{[1][2]}

Q2: What is a "masking agent" and how does it work in this context?

A2: A masking agent is a chemical substance that reacts with an interfering ion to form a stable, soluble complex.^[3] This prevents the interfering ion (in this case, Cu(II)) from reacting with the precipitating agent (DMG), effectively "masking" its presence and allowing for the selective precipitation of the target ion (Ni(II)).^[4]

Q3: What are the most common masking agents used for Cu(II) in nickel determination?

A3: The most common and effective masking agents for copper interference in nickel determination are sodium thiosulfate and a combination of tartrate and thiosulfate.[1][4] Cyanide and EDTA can also act as masking agents for copper, although thiosulfate is frequently cited for this specific application.[3]

Q4: At what pH should the masking of Cu(II) and the precipitation of Ni(DMG)₂ be performed?

A4: The optimal pH for masking copper with sodium thiosulfate is between 5 and 6.[4] Following the masking step, the precipitation of the red nickel(II) bis(dimethylglyoximate) complex is quantitatively achieved in a slightly alkaline or ammoniacal solution, typically at a pH between 7 and 9.[4][5][6] A pH below 5 can cause the nickel complex to redissolve.[6][7]

Q5: Are there other ions besides Cu(II) that can interfere with this analysis?

A5: Yes, other metal ions can also interfere. Iron (Fe(II)/Fe(III)) is a common interferent, forming a red-brown iron hydroxide in the alkaline conditions required for nickel precipitation.[8] Iron interference is typically prevented by adding tartrate or citrate ions, which form a stable, soluble complex with iron.[7][9] Cobalt(II) can form a soluble complex with DMG, and Palladium(II) can form a precipitate from acidic solutions.[6][10]

Troubleshooting Guide

Problem 1: The final precipitate is not the expected bright red color; it has a brownish or off-color tint.

- **Possible Cause:** This often indicates the presence of interfering Iron (Fe(III)) ions, which can precipitate as iron(III) hydroxide in the alkaline solution.[8]
- **Solution:** Ensure that a sufficient amount of a complexing agent for iron, such as tartaric acid or citric acid, was added to the solution before making it alkaline with ammonia.[7][9] This will keep the iron in a soluble complex.

Problem 2: The results for nickel concentration are consistently and unexpectedly high.

- **Possible Cause 1:** Incomplete masking of Copper(II) ions. If not properly complexed, copper can co-precipitate, adding to the final weight of the precipitate.[2]

- Solution 1: Verify the pH of the solution during the masking step. For sodium thiosulfate, the pH should be maintained between 5 and 6.^[4] Also, ensure an adequate amount of the masking agent has been added to complex all the copper present.
- Possible Cause 2: A large excess of the alcoholic DMG reagent was added. Since DMG is not very soluble in water, a large excess can cause the reagent itself to precipitate along with the nickel complex, artificially inflating the final mass.^[6]^[7]
- Solution 2: Add only a slight excess of the 1% DMG solution to ensure complete precipitation of nickel without causing precipitation of the reagent itself.

Problem 3: No precipitate or very little precipitate forms after adding DMG and ammonia.

- Possible Cause: The solution is too acidic. The nickel-DMG complex is soluble in strong mineral acids, and if the pH is too low (below 5), the precipitation will be incomplete or may not occur at all.^[6]^[7]
- Solution: Check the pH of the solution after adding the DMG reagent and before heating. Slowly add dilute ammonia solution until the solution is distinctly alkaline (a faint smell of ammonia should be present) and the red precipitate forms. A pH between 7 and 9 is ideal.^[5]^[6]

Problem 4: The precipitate is difficult to filter and appears very fine and not crystalline.

- Possible Cause: The precipitate was formed too quickly from a cold solution. Rapid precipitation often leads to smaller, less-filterable particles.
- Solution: For a more crystalline and easily filterable precipitate, the precipitation should be carried out from a hot solution. After adding the DMG, heat the solution gently on a water bath for about 30-60 minutes to promote the growth of larger crystals.^[11] Allow it to cool slowly before filtration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful determination of nickel with DMG in the presence of copper.

Parameter	Value	Purpose	Reference
Masking pH for Cu(II)	5.0 - 6.5	Optimal range for complexing Cu(II) with thiosulfate.	[1][4]
Precipitation pH for Ni(II)	7.0 - 9.0	Ensures quantitative precipitation of Ni(DMG) ₂ .	[5][6]
Drying Temperature	110 - 120 °C	To dry the final Ni(DMG) ₂ precipitate to a constant weight.	[11]
DMG Reagent Concentration	1% (w/v) in ethanol	Standard concentration for the precipitating agent.	[9]

Experimental Protocol: Gravimetric Determination of Ni(II) with Cu(II) Masking

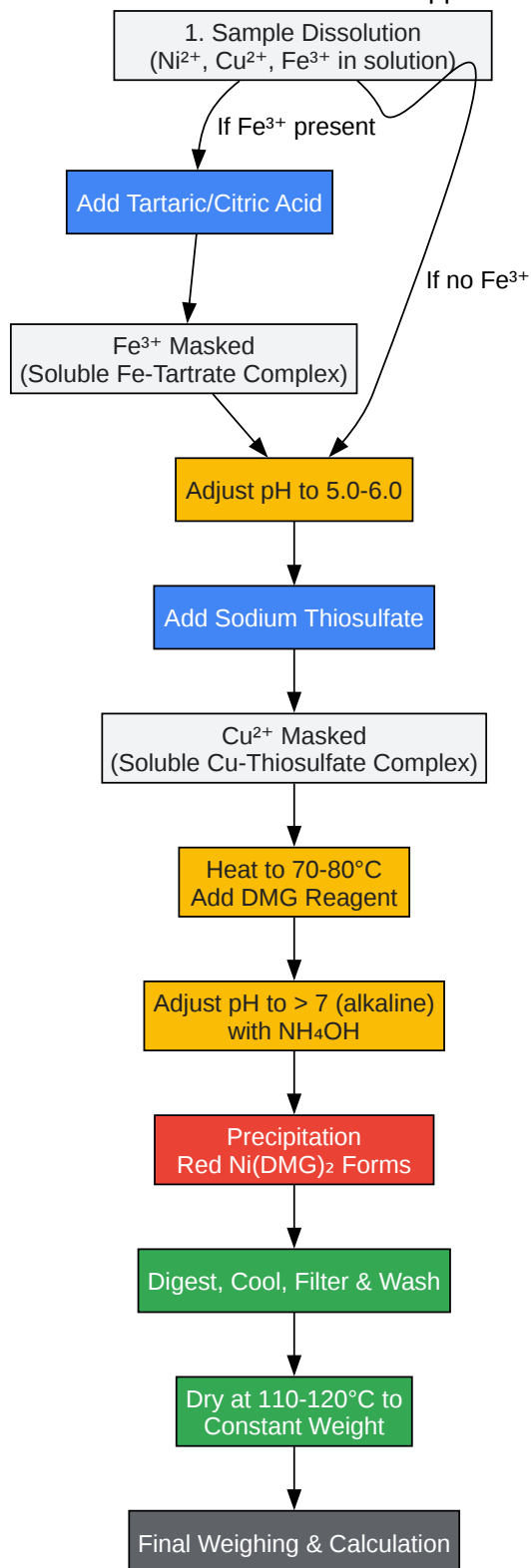
This protocol outlines the key steps for the selective precipitation and quantification of nickel from a sample containing copper.

- **Sample Preparation:** Accurately weigh a sample containing nickel and copper and dissolve it in a suitable acid (e.g., nitric acid) in a fume hood. Gently heat to complete dissolution.
- **Initial pH Adjustment & Iron Masking (if present):** Dilute the sample with deionized water. If iron is present, add tartaric or citric acid to complex the Fe(III) ions.[9]
- **Copper(II) Masking:** Adjust the pH of the solution to between 5.0 and 6.0 using dilute HCl or NH₄OH. Add a sufficient quantity of sodium thiosulfate solution to completely complex the copper ions.[4] The solution should become colorless as the Cu(II)-thiosulfate complex forms.
- **Precipitation of Nickel(II) Dimethylglyoximate:**
 - Heat the solution to approximately 70-80 °C.

- Slowly add a slight excess of 1% alcoholic **dimethylglyoxime** solution with constant stirring.[\[9\]](#)
- While still hot, slowly add dilute ammonia solution dropwise until the solution is slightly alkaline and a bright red precipitate of Ni(DMG)_2 forms.[\[6\]](#)
- Digestion of Precipitate: Keep the beaker on a water bath at 60-80 °C for 30-60 minutes to allow the precipitate to "digest". This process encourages the formation of larger, more easily filterable crystals.[\[11\]](#)
- Filtration and Washing:
 - Allow the solution to cool to room temperature. Test the supernatant for complete precipitation by adding a few more drops of DMG solution.
 - Filter the precipitate through a pre-weighed sintered glass crucible (G4).
 - Wash the precipitate several times with cold, dilute ammonia solution and finally with cold deionized water to remove any soluble impurities.[\[11\]](#)
- Drying and Weighing:
 - Dry the crucible containing the precipitate in an oven at 110-120 °C for at least 1-2 hours.[\[11\]](#)
 - Cool the crucible in a desiccator to room temperature.
 - Weigh the crucible. Repeat the drying and cooling process until a constant weight is achieved.
- Calculation: Calculate the mass of nickel in the original sample based on the weight of the $\text{Ni(C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ precipitate.

Visualized Workflow

Workflow for Nickel Determination with Copper Interference

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Caption: Logical workflow for the gravimetric determination of nickel.

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